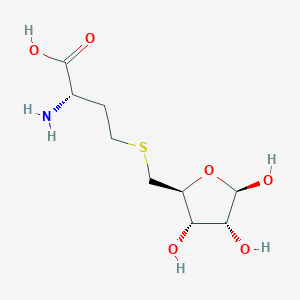
Carbuterol hydrochloride
描述
卡布地林盐酸盐是一种短效β2肾上腺素受体激动剂。它主要用作支气管扩张剂,用于治疗哮喘和慢性阻塞性肺疾病等呼吸系统疾病。 该化合物以其对支气管平滑肌的选择性而闻名,使其能够有效地松弛气道,而不会显着影响心脏和血管组织 .
作用机制
卡布地林盐酸盐通过刺激支气管平滑肌上的β2肾上腺素受体发挥作用。这种激活导致平滑肌松弛,从而导致支气管扩张。 该化合物对β2受体相对于β1受体的选择性使其对心肌的影响最小,从而降低了心血管副作用的风险 .
准备方法
合成路线和反应条件: 卡布地林盐酸盐的合成涉及 5-(2-(叔丁基氨基)-1-羟乙基)-2-羟基苯基脲与盐酸的反应。该过程通常包括以下步骤:
中间体的形成: 第一步涉及 2-羟基-5-硝基苯基脲与叔丁胺反应,形成中间体化合物。
还原: 然后,使用合适的还原剂(如氢气,在钯催化剂的存在下)还原中间体,以得到所需产物。
盐酸盐的形成: 最后一步涉及产物与盐酸的反应,形成卡布地林盐酸盐.
工业生产方法: 卡布地林盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。 该工艺针对更高产量和纯度进行了优化,通常涉及先进的技术,如连续流动反应器和自动纯化系统 .
化学反应分析
反应类型: 卡布地林盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行。
取代: 亲核取代反应可以在羟基或氨基上发生.
常用试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱存在下的卤代烷烃或酰氯.
主要产物:
氧化: 主要产物包括羧酸或酮。
还原: 主要产物通常是醇或胺。
科学研究应用
卡布地林盐酸盐在科学研究中有广泛的应用:
化学: 用作β2肾上腺素受体激动剂研究的模型化合物。
生物学: 研究其对支气管平滑肌的影响及其对β2肾上腺素受体的选择性。
医学: 用于治疗哮喘和慢性阻塞性肺疾病的临床试验。
相似化合物的比较
卡布地林盐酸盐与其他β2肾上腺素受体激动剂(如沙丁胺醇和异丙肾上腺素)进行比较:
沙丁胺醇: 支气管扩张效力和作用持续时间相似,但选择性略有不同。
异丙肾上腺素: 效力更强,但选择性较低,导致心血管作用更明显.
类似化合物:
- 沙丁胺醇
- 异丙肾上腺素
- 特布他林
- 非诺特罗
卡布地林盐酸盐以其对支气管平滑肌的高选择性而脱颖而出,使其成为呼吸系统疾病的宝贵治疗剂。
属性
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWYYBXPBFQGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-47-2 (Parent) | |
| Record name | Carbuterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60956352 | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-46-1 | |
| Record name | Carbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbuterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Carbuterol Hydrochloride improve lung function in patients with chronic obstructive pulmonary disease (COPD)?
A1: this compound acts as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the lungs [, ]. This interaction stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow []. Furthermore, research indicates that this compound significantly enhances tracheal mucous velocity, promoting the clearance of mucus from the airways []. This combined effect of bronchodilation and improved mucociliary clearance contributes to better lung function in COPD patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)
